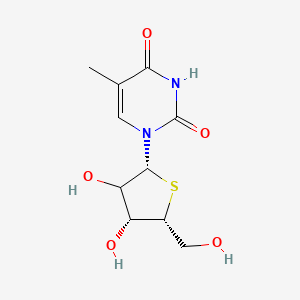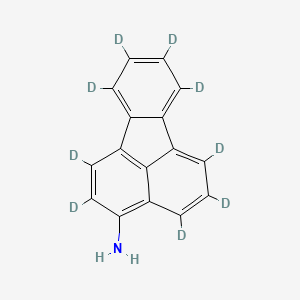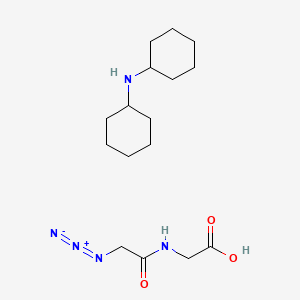
Solidagolactone III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of terpenoids, which are known for their diverse biological activities and structural complexity . Solidagolactone III has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Solidagolactone III can be synthesized through various chemical routes. One common method involves the extraction of the compound from Solidago plants using organic solvents followed by purification through chromatographic techniques . The synthetic approach typically involves the use of key intermediates and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting Solidago plants, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and solid-phase extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Solidagolactone III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products:
Scientific Research Applications
Solidagolactone III has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a starting material for the synthesis of complex organic molecules.
- Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology:
- Investigated for its potential as an anti-inflammatory and antioxidant agent.
- Studied for its effects on cellular signaling pathways and gene expression .
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
- Evaluated for its antimicrobial and antiviral properties .
Industry:
- Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
- Employed in the formulation of cosmetic and personal care products due to its bioactive properties .
Mechanism of Action
The mechanism of action of Solidagolactone III involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation . This compound binds to specific receptors and enzymes, leading to changes in cellular functions and gene expression .
Comparison with Similar Compounds
Solidagolactone III is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include other clerodane diterpenoids such as scaparvin A and clerodane lactones . These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7+/t18-,20+,21-,24-,25+/m1/s1 |
InChI Key |
YZGKWHGGADYHRU-JDRWOVBXSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)








![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)

